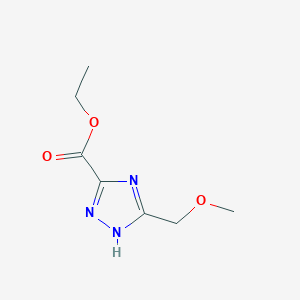![molecular formula C21H17N3OS B2441564 N-(4-(1H-benzo[d]imidazol-2-yl)phényl)-3-(méthylthio)benzamide CAS No. 896338-56-0](/img/structure/B2441564.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phényl)-3-(méthylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, and a benzamide group, which is often associated with pharmacological properties.
Applications De Recherche Scientifique
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a sulfur source such as N,N-dimethylformamide/sulfur to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Mécanisme D'action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by promoting DNA condensation and inhibiting angiogenesis . The compound’s interaction with DNA and proteins is characterized by strong π–π stacking interactions, which disrupt normal cellular functions and lead to cell death .
Comparaison Avec Des Composés Similaires
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can be compared with other benzimidazole derivatives and benzamide compounds:
Similar Compounds:
Uniqueness
What sets N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide apart is its combined structural features of benzimidazole and benzamide, which confer unique biological activities and chemical reactivity
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMACHFRAIRHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/new.no-structure.jpg)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
![N-Ethyl-N-[2-[4-[2-(methylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2441489.png)
![ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)

![2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide](/img/structure/B2441498.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)

